Cas no 7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-)

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- structure
7773-56-0 structure
Product Name:2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
CAS No:7773-56-0
MF:C15H20O4
MW:264.316905021667
CID:562729
PubChem ID:5375200
Update Time:2025-04-19

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • (±)-ABSCISIC ACID, MIXED ISOMERS
    • (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
    • 5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-ENYL)-3-METHYLPENTA-2,4-DIENOIC ACID
    • ()-Abscisic acid, mixed isomers ()-ABA, mixed isomers
    • NSC 146877
    • NSC148832
    • CHEMBL1965138
    • SCHEMBL2591173
    • SR-01000644017-5
    • ()-Abscisic acid
    • HMS1668O07
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • 2-trans-ABA
    • NSC 148832
    • SCHEMBL2591175
    • (+)-Abscisin II
    • AKOS015910460
    • Dormin (abscission factor)
    • CCG-54961
    • SR-01000644017-1
    • NSC-146877
    • J-007892
    • Abscisic acid, (+)-
    • NSC-148832
    • DTXSID801033715
    • LS-14421
    • ( inverted exclamation markA)-trans-Abscisic acid
    • (+)-cis-Abscisic acid
    • 2-trans-abscisic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [S-(Z,E)]-
    • 7773-56-0
    • NCGC00160152-02
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid, 9CI
    • Q27131879
    • (-)-cis,trans-Abscisic acid
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexan-1-yl)-3-methyl-2,4-pentadienoic acid
    • 21293-29-8
    • MLS000766141
    • 2228-72-0
    • ABSCISIC ACID
    • CS-0638879
    • NCGC00160152-01
    • cis-trans-(+)-Abscissic acid
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • SR-01000644017-4
    • JLIDBLDQVAYHNE-WEYXYWBQSA-N
    • CHEBI:93815
    • Dormin
    • SR-01000644017
    • HMS2269H09
    • CHEBI:62426
    • (+)-Abscisic acid
    • (2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • NSC146877
    • HY-N2549A
    • ()-2-is-4-rans-bscisic acid; ()-BA
    • (S-(2Z,4E))-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid #
    • NS00014679
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [s-(Z,E)]-
    • 2-cis,4-trans-Abscisic acid
    • ABA
    • SMR000528625
    • cis-Abscisic acid
    • Spectrum_001158
    • Spectrum4_001841
    • NS00083463
    • 5-(1-hydroxy-4-oxo-2,6,6-trimethylcyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • SpecPlus_000450
    • DTXSID90860135
    • KBioSS_001638
    • Oprea1_187043
    • Q27165538
    • (+/-)-2-cis-4-trans-Abscisic acid; (+/-)-ABA
    • FT-0619562
    • KBio3_002416
    • 17alpha-HydroxyprogesteroneCaproate
    • SPBio_001545
    • (+)-Abscisic acid;Abscisinsaeure;( inverted exclamation markA)-cis,trans-Abscisic acid
    • KBioGR_002242
    • AKOS030241514
    • FT-0604467
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • Spectrum2_001503
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • FT-0604385
    • FT-0621710
    • (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • KBio2_001638
    • Spectrum3_001528
    • KBio2_004206
    • FT-0619875
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • DivK1c_006546
    • KBio1_001490
    • BCP32061
    • NCI60_001025
    • KBio2_006774
    • Inchi: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)
    • InChI Key: JLIDBLDQVAYHNE-UHFFFAOYSA-N
    • SMILES: OC1(C=CC(=CC(=O)O)C)C(C)=CC(CC1(C)C)=O

Computed Properties

  • Exact Mass: 264.1362
  • Monoisotopic Mass: 264.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.193
  • Melting Point: 186℃
  • Boiling Point: 458.7 °C at 760 mmHg
  • Flash Point: 245.4 °C
  • PSA: 74.6
  • LogP: 2.24990

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Security Information

  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- Related Literature

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen